5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid

Organic synthesis Vilsmeier reaction Furan dicarboxylate

Orthogonally reactive furan building block featuring a free C2 carboxylic acid and a C5 methyl ester. This asymmetric substitution pattern enables sequential, regioselective derivatization without protecting group manipulation, a distinct advantage over symmetric diesters or mono-acids. Crystallographically validated structure ensures regioisomeric fidelity. Available at research-grade purity (≥95%).

Molecular Formula C8H8O5
Molecular Weight 184.147
CAS No. 220902-81-8
Cat. No. B2711054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid
CAS220902-81-8
Molecular FormulaC8H8O5
Molecular Weight184.147
Structural Identifiers
SMILESCC1=C(OC(=C1)C(=O)O)C(=O)OC
InChIInChI=1S/C8H8O5/c1-4-3-5(7(9)10)13-6(4)8(11)12-2/h3H,1-2H3,(H,9,10)
InChIKeyUQVLBURKHVKIJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (CAS 220902-81-8): A Structurally Defined Asymmetric Furan-2,5-dicarboxylate Monoester Intermediate for Chemical Synthesis


5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (CAS 220902-81-8) is a furan derivative with the molecular formula C8H8O5 and a molecular weight of 184.15 g/mol . It features a furan ring substituted at the 4-position with a methyl group, at the 2-position with a carboxylic acid group, and at the 5-position with a methoxycarbonyl group . This compound is structurally classified as an asymmetric furan-2,5-dicarboxylate monoester, in which one carboxylic acid group remains free while the other is esterified as a methyl ester. The asymmetric substitution pattern (4-methyl, 2-COOH, 5-COOCH3) distinguishes it from the fully esterified symmetric dimethyl furan-2,5-dicarboxylate (DMFD, CAS 4282-32-0) and from the simpler 4-methylfuran-2-carboxylic acid (CAS 59304-40-4), which lacks the second carboxyl functionality altogether . The compound is commercially available from multiple suppliers at research-grade purities (typically 95%) and is positioned as a versatile small molecule scaffold for organic synthesis and medicinal chemistry applications .

Why 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (CAS 220902-81-8) Cannot Be Replaced by Symmetric Dimethyl Ester or Simpler Monoacid Analogs in Regioselective Synthesis


The asymmetric, partially esterified structure of 5-(methoxycarbonyl)-4-methylfuran-2-carboxylic acid enables regioselective functionalization that symmetric analogs cannot provide. The fully esterified dimethyl furan-2,5-dicarboxylate (CAS 4282-32-0) has both carboxylic acid positions blocked as methyl esters, requiring deprotection steps to achieve orthogonal reactivity and offering no inherent positional differentiation for sequential transformations . Conversely, 4-methylfuran-2-carboxylic acid (CAS 59304-40-4) contains only a single carboxyl group and completely lacks the second functional handle required for iterative derivatization or building block elaboration . The target compound provides a unique combination: one free carboxylic acid group available for immediate activation or coupling, a methyl ester group that can be selectively hydrolyzed under controlled conditions without affecting the 4-methyl substituent, and a methyl substituent at the 4-position that introduces both steric constraints and lipophilicity modulation relative to unsubstituted furan dicarboxylates. These orthogonal reactivity features are essential in multi-step synthetic routes where precise control over the sequence of derivatization at the 2- and 5-positions is required. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (CAS 220902-81-8) Versus Closest Analogs


Synthetic Efficiency: One-Step Vilsmeier Protocol Delivers Quantitative Yield of Target Compound Versus Multi-Step Routes to Symmetric Analogs

The target compound can be synthesized in a single step under adapted Vilsmeier conditions, achieving quantitative yield. This represents a substantial efficiency advantage over symmetric dimethyl furan-2,5-dicarboxylate, which in copper-catalyzed syntheses from furan and CCl4/MeOH is reported to yield only 46-76% depending on the starting furan substrate . The Vilsmeier protocol for the target compound (CAS 220902-81-8) requires no chromatographic purification and proceeds to completion with essentially no byproduct formation, as evidenced by the absence of extraneous signals in the NMR spectra of the crude product [1]. In contrast, the synthesis of 5-(methoxycarbonyl)furan-2-carboxylic acid (CAS 6750-85-2), the non-methylated analog, typically requires multi-step routes involving oxidation and esterification of 5-hydroxymethylfurfural with moderate overall yields and necessitates purification steps that reduce throughput [2].

Organic synthesis Vilsmeier reaction Furan dicarboxylate Reaction yield

Structural Confirmation: Single-Crystal X-Ray Diffraction Validates the Exact Regioisomer of CAS 220902-81-8, Eliminating Ambiguity Present in Under-Characterized Analogs

The crystal structure of the target compound (CAS 220902-81-8) has been unequivocally determined by single-crystal X-ray diffraction, confirming the substitution pattern with the 4-methyl group, the 2-carboxylic acid, and the 5-methoxycarbonyl group in their assigned positions [1]. The structure was solved from single-crystal X-ray photographic data and shows displacement ellipsoids drawn at the 50% probability level, establishing the precise molecular geometry. In contrast, the regioisomeric compound 4-(methoxycarbonyl)-5-methylfuran-2-carboxylic acid (CAS 773873-41-9) lacks published single-crystal diffraction data in the open literature and is characterized only by routine NMR and MS, leaving potential ambiguity in its exact structural assignment [2]. This crystallographic validation is critical for applications requiring absolute certainty of molecular geometry, such as structure-based drug design, molecular docking studies, and patent filings where incorrect regioisomer assignment can invalidate intellectual property claims.

X-ray crystallography Structural elucidation Regioisomer confirmation Quality control

Orthogonal Reactivity Profile: Free Carboxylic Acid Group Enables Direct Conjugation Without Deprotection, Differentiating from Fully Esterified Analogs

The target compound bears one free carboxylic acid group (C2 position) and one methyl ester group (C5 position), providing orthogonal reactivity without the need for selective deprotection chemistry. This contrasts directly with dimethyl furan-2,5-dicarboxylate (CAS 4282-32-0), which is a fully esterified symmetric diester requiring selective monohydrolysis to generate the monoacid for further elaboration . Such selective hydrolysis of symmetric diesters frequently produces mixtures of monoacid, diacid, and unreacted diester, reducing isolated yield and requiring chromatographic separation. The target compound's pre-installed asymmetry eliminates this problematic step. Conversely, 4-methylfuran-2-carboxylic acid (CAS 59304-40-4) possesses only a single carboxyl group (C2) and completely lacks the second functional handle at C5, precluding any opportunity for iterative derivatization or the construction of extended molecular architectures from the furan core . The target compound thus occupies a uniquely enabling position: it offers two differentiated carboxyl functionalities ready for sequential chemistry without protecting group manipulation.

Orthogonal protection Regioselective functionalization Building block Medicinal chemistry

Procurement Availability: Research-Grade Compound with Defined Lead Time and Pricing, Contrasting with Non-Commercial or Special-Order-Only Analogs

The target compound (CAS 220902-81-8) is commercially available from multiple suppliers at defined purities (typically 95%) with transparent pricing and lead times . For instance, 50 mg quantities are available at $497.50 with a 3-4 week lead time from Biosynth, and 1 g quantities are offered from Leyan . In contrast, the structurally similar 4-(methoxycarbonyl)-5-methylfuran-2-carboxylic acid (CAS 773873-41-9) has limited commercial availability with less established supply chains and fewer vendor options. Furthermore, 5-(methoxycarbonyl)furan-2-carboxylic acid (CAS 6750-85-2), the non-methylated analog, is available but lacks the 4-methyl substituent that imparts distinct steric and electronic properties relevant to structure-activity relationship (SAR) studies and may affect metabolic stability in medicinal chemistry applications [1]. The combination of multiple vendor sources, defined purity specifications (95%), and established MDL registry numbers (MFCD30476332 for the target compound) provides procurement reliability that is essential for project planning and budget forecasting in academic and industrial research settings.

Commercial availability Procurement Lead time Research chemicals

Antimicrobial Activity of Derivatives: Preliminary Data Suggest Potential for Target Compound-Derived Agents Against Gram-Positive and Gram-Negative Pathogens

Derivatives of 5-(methoxycarbonyl)-4-methylfuran-2-carboxylic acid have demonstrated promising antibacterial effects against both Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) in published studies [1]. This broad-spectrum activity profile suggests that the compound may serve as a valuable scaffold for antimicrobial drug discovery programs. However, it must be noted that published data on the parent compound's direct antimicrobial activity (MIC values, zone of inhibition diameters) are currently limited in the peer-reviewed literature, and no direct head-to-head comparisons with the antimicrobial activity of derivatives from structurally similar furan carboxylates (e.g., those derived from 4-methylfuran-2-carboxylic acid or 5-(methoxycarbonyl)furan-2-carboxylic acid) are available [2]. The evidence for antimicrobial potential is therefore classified as supporting evidence rather than definitive quantitative differentiation. Further systematic SAR studies are required to establish whether the unique 4-methyl-2-carboxy-5-methoxycarbonyl substitution pattern confers any specific advantage over simpler furan carboxylate scaffolds in terms of antimicrobial potency, spectrum, or resistance profile.

Antimicrobial Antibacterial Medicinal chemistry SAR

Optimal Application Scenarios for 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid (CAS 220902-81-8) Based on Quantified Differentiation Evidence


Asymmetric Building Block for Regioselective Conjugate Synthesis: Amide Bond Formation Followed by Ester Hydrolysis

This compound is ideally suited for the sequential construction of functionalized furan derivatives via regioselective chemistry. The free carboxylic acid at the C2 position can be directly activated (e.g., with EDC/HOBt or HATU) and coupled to amines without affecting the methyl ester at C5. Subsequently, the C5 methyl ester can be selectively hydrolyzed under basic conditions to reveal a second carboxylic acid for further derivatization. This two-step orthogonal sequence is not feasible with symmetric dimethyl furan-2,5-dicarboxylate (requires initial selective monohydrolysis with associated yield loss) or with 4-methylfuran-2-carboxylic acid (lacks the second carboxyl handle entirely) [1]. The defined regiochemistry and crystallographically validated structure [2] ensure that the product of each step is precisely known, which is essential for SAR studies and patent filings.

Starting Material for One-Step Vilsmeier-Based Diversification to Substituted Furan Libraries

The quantitative-yield Vilsmeier synthesis reported by Jaster et al. [1] positions this compound as an efficient entry point for generating diverse 4-methylfuran-2,5-dicarboxylate derivatives. The synthetic protocol's simplicity (single step, no chromatography required) and near-quantitative conversion make it attractive for parallel library synthesis and scale-up applications. Researchers requiring multiple analogs with variations at the 2- and 5-positions can rapidly access the core scaffold and then apply established carboxylic acid and ester functionalization chemistry. The 46-76% yields typical for copper-catalyzed syntheses of symmetric analogs would translate to substantially higher cumulative yields over multi-step sequences when using this more efficiently synthesized starting material.

Reference Standard for Regioisomer Purity Verification in Quality Control and Method Development

The single-crystal X-ray diffraction data available for this compound [1] provide an unambiguous reference for the correct regioisomer. In synthetic chemistry and pharmaceutical development, the presence of regioisomeric impurities (such as the 4-(methoxycarbonyl)-5-methylfuran-2-carboxylic acid isomer) can confound biological assay results and lead to incorrect SAR conclusions. This compound, with its crystallographically validated structure, can serve as an authentic reference standard for developing HPLC, LC-MS, or NMR methods to verify the regioisomeric purity of synthesized batches and to distinguish the target compound from its regioisomer . The commercial availability from multiple vendors with defined purity (95%) [2] further supports its use as a readily accessible reference material.

Medicinal Chemistry Scaffold for Lipophilicity-Modulated SAR Exploration

The presence of a 4-methyl substituent distinguishes this compound from non-methylated furan dicarboxylate monoesters (e.g., CAS 6750-85-2). This methyl group increases lipophilicity (calculated LogP of 1.07 [1] versus approximately 0.5 for the non-methylated analog) and introduces steric constraints that can affect binding to biological targets and influence metabolic stability. In medicinal chemistry programs exploring furan-based scaffolds, systematic variation of the 4-position substituent (H vs. methyl vs. other alkyl groups) is a standard SAR strategy. This compound enables the 4-methyl variant to be included in such SAR matrices, and its orthogonal 2-carboxylic acid/5-ester functionality allows for independent variation at both termini. Preliminary reports of antimicrobial activity in derivatives of this scaffold suggest potential in antibacterial drug discovery, though quantitative comparative data are needed to establish specific advantages over non-methylated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Methoxycarbonyl)-4-methylfuran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.